molecular formula C7H11FO3 B2567500 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid CAS No. 1512046-62-6

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid

Cat. No.: B2567500
CAS No.: 1512046-62-6
M. Wt: 162.16
InChI Key: HSLWZMBAUQYKNT-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid is a fluorinated carboxylic acid characterized by a cyclopentyl ring substituted with a hydroxyl group and a fluorine atom adjacent to the acetic acid moiety.

Properties

IUPAC Name

2-fluoro-2-(1-hydroxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-5(6(9)10)7(11)3-1-2-4-7/h5,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLWZMBAUQYKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid typically involves the introduction of a fluoro group and a hydroxy group onto a cyclopentyl ring. One common method involves the fluorination of cyclopentyl acetic acid followed by hydroxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(1-hydroxycyclopentyl)acetic acid

    Reduction: Formation of 2-(1-hydroxycyclopentyl)acetic acid

    Substitution: Formation of 2-(1-hydroxycyclopentyl)acetic acid derivatives with various substituents

Scientific Research Applications

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Aryl-Substituted 2-Fluoro-2-(aryl)acetic Acids

  • 2-Fluoro-2-(perfluorophenyl)acetic acid (22): Exhibits strong electron-withdrawing perfluorophenyl groups, enhancing acidity and stability. NMR data (¹H, ¹³C, ¹⁹F) confirm distinct chemical environments compared to non-fluorinated analogs .
  • 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) : The CF₃ group increases lipophilicity and metabolic resistance, a trait valuable in pharmaceutical design .

Cycloalkyl-Substituted Acetic Acids

  • 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid (HY-W025830): Features a cyclohexyl ring with an amino-oxo substituent. The larger cyclohexyl ring may confer greater conformational flexibility than cyclopentyl, influencing protein-binding kinetics .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Substituents Molar Refractivity Solubility (LogS) Key Biological Notes
2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid* C₇H₁₁FO₃ Cyclopentyl-OH, F ~30 (estimated) ~-2.5 (estimated) Potential H-bond donor
2-(2-Fluorophenyl)acetic acid C₈H₇FO₂ 2-Fluorophenyl 38.6 -1.8 GI absorption: High
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid C₉H₆F₄O₂ 4-CF₃, F 45.2 -3.1 Enhanced metabolic stability
2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid C₁₀H₁₇NO₃ Cyclohexyl, amino-oxo 49.8 -2.3 Neurological activity

Biological Activity

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid (CAS No. 1512046-62-6) is a fluorinated acetic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a cyclopentyl group, which may influence its pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with cyclopentyl derivatives and fluorinated acetic acids.
  • Reaction Conditions : The reaction is generally conducted under controlled temperatures and may involve solvents such as dichloromethane or ethanol.
  • Catalysts : Catalysts such as triethylamine can be employed to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity. In a study comparing various compounds, it was found that this compound demonstrated a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Compound Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µM)
This compound1532
Control (DMSO)0-

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing markers such as TNF-α and PGE-2 in vitro .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other acetic acid derivatives.
  • Receptor Modulation : It might interact with receptors that play a role in pain and inflammation, leading to reduced symptoms in inflammatory conditions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anti-inflammatory Activity : A related study highlighted that compounds with similar structures exhibited significant anti-inflammatory effects without causing gastrointestinal side effects. These compounds showed up to 68% inhibition of paw swelling in animal models .
  • Antimicrobial Evaluation : Another study evaluated various fluoroaryl compounds against bacterial strains, revealing that those with structural similarities to this compound had comparable antimicrobial efficacy .

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